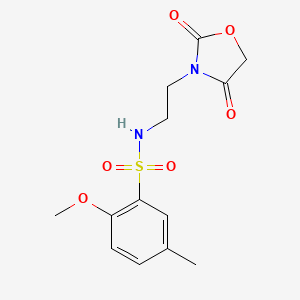
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O6S and its molecular weight is 328.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described by the following molecular formula and weight:
- Molecular Formula : C13H15N3O5S
- Molecular Weight : 319.34 g/mol
The structural representation can be summarized as follows:
Pharmacological Properties
Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The specific activity of this compound against various bacterial strains should be evaluated through minimum inhibitory concentration (MIC) assays.
2. Carbonic Anhydrase Inhibition
Recent studies have highlighted the role of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. The compound's potential as a selective CA inhibitor could be explored through molecular docking studies and enzyme kinetics.
3. Anti-inflammatory Effects
Sulfonamide compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Further research is necessary to assess the anti-inflammatory efficacy of this compound in relevant models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key findings related to modifications in the structure that influence activity:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of dioxo group | Increased potency against CAs |
| Variation in alkyl substituents | Enhanced lipophilicity and bioavailability |
| Alteration in sulfonamide moiety | Changes in selectivity for different CA isoforms |
Case Studies
- Inhibitory Activity Against Carbonic Anhydrases : A study conducted on a series of benzenesulfonamide derivatives demonstrated that specific substitutions could lead to nanomolar inhibition constants against CA isoforms I and II, suggesting that similar modifications in this compound may yield potent inhibitors .
- Antimicrobial Efficacy : In vitro studies showed that compounds with a similar oxazolidinone core exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics based on this scaffold .
属性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-9-3-4-10(20-2)11(7-9)22(18,19)14-5-6-15-12(16)8-21-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARQEXHGPJZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














